6-O-Desmethyl Donepezil-d5

Description

Contextualization of 6-O-Desmethyl Donepezil (B133215) as a Key Metabolite of Donepezil

Donepezil is a medication that undergoes extensive metabolism in the liver, primarily facilitated by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4. drugbank.comnih.govpharmgkb.org This metabolic process results in the formation of several metabolites. nih.gov One of the principal and pharmacologically active metabolites is 6-O-desmethyl donepezil. caymanchem.comfrontiersin.orgaithor.com It is formed through an O-dealkylation reaction, a process catalyzed predominantly by the CYP2D6 enzyme. caymanchem.comlabchem.com.my

Principles and Applications of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. metsol.comiris-biotech.de Common stable isotopes used in pharmaceutical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). iris-biotech.desymeres.com These isotopes are chemically identical to their more abundant counterparts but have a higher mass due to extra neutrons. metsol.com This mass difference is the key to their utility.

The primary advantage of stable isotope labeling is that it allows researchers to "trace" or track a molecule through complex biological systems without altering its fundamental chemical and biological properties. metsol.commusechem.com In pharmaceutical sciences, this has several critical applications:

Metabolism Studies: Labeled compounds are used to trace the metabolic fate of a drug, helping to identify and quantify its metabolites. symeres.comadesisinc.com

Pharmacokinetic Analysis: They are essential for accurately measuring a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.demusechem.com

Internal Standards in Bioanalysis: This is one of the most crucial applications. In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled version of the analyte (the substance being measured) is added to a biological sample (e.g., plasma or urine) at a known concentration. scioninstruments.comacanthusresearch.com This "internal standard" experiences the same sample preparation and analytical variations as the non-labeled analyte. scioninstruments.com Because the mass spectrometer can distinguish between the labeled (heavy) and non-labeled (light) versions, the ratio of their signals allows for highly accurate and precise quantification of the analyte, correcting for potential errors during the analytical process. acanthusresearch.comclearsynth.com

Deuterium labeling, as seen in 6-O-Desmethyl Donepezil-d5, is a common and cost-effective method for creating these internal standards. acanthusresearch.comclearsynth.com

Overview of the Research Utility of this compound

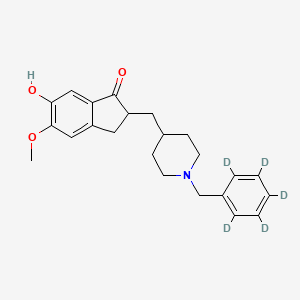

The compound this compound is the deuterium-labeled form of the 6-O-desmethyl metabolite of Donepezil. medchemexpress.com The "-d5" signifies that five hydrogen atoms in the molecule have been replaced with deuterium atoms, specifically on the phenyl group. synzeal.com This labeling gives the molecule a distinct, higher mass without significantly changing its chemical behavior.

Its primary and critical application in research is as an internal standard for the quantitative bioanalysis of the non-labeled metabolite, 6-O-desmethyl donepezil. pharmaffiliates.com When researchers need to measure the concentration of this metabolite in biological samples like plasma, they use highly sensitive LC-MS/MS methods. karger.comresearchgate.net

The research process is as follows:

A biological sample (e.g., plasma from a clinical study) is collected, which contains the unknown concentration of 6-O-desmethyl donepezil.

A precise amount of this compound is added to the sample.

The sample undergoes extraction and preparation for analysis. researchgate.netlcms.cz

During LC-MS/MS analysis, the instrument separately measures the signals for the native metabolite and the deuterated internal standard based on their mass difference. lcms.cz

By comparing the signal of the native metabolite to the known concentration of the added internal standard, a highly accurate and precise concentration of the metabolite in the original sample can be calculated. clearsynth.com

This application is vital for pharmacokinetic studies that aim to understand how factors like genetics (e.g., CYP2D6 polymorphisms) or drug-drug interactions influence the metabolism of Donepezil. frontiersin.orgnih.gov Accurate measurement of metabolites like 6-O-desmethyl donepezil is essential for building a complete picture of a drug's disposition in the body.

Interactive Data Tables

Table 1: Properties of 6-O-Desmethyl Donepezil This table outlines the basic chemical properties of the non-labeled metabolite.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₃H₂₇NO₃ | caymanchem.comscbt.com |

| Molecular Weight | 365.5 g/mol | caymanchem.com |

| Metabolic Pathway | O-dealkylation of Donepezil | drugbank.comcaymanchem.com |

| Primary Enzyme | CYP2D6 | caymanchem.comlabchem.com.my |

| Biological Activity | Active metabolite, inhibits acetylcholinesterase | caymanchem.comhieisai.com.phkarger.com |

Table 2: Application of this compound This table details the specific use of the deuterated compound in research.

| Application Area | Specific Use | Technique | Rationale | Source |

|---|---|---|---|---|

| Bioanalytical Chemistry | Internal Standard | LC-MS/MS | Accurate quantification of 6-O-Desmethyl Donepezil in biological matrices. | acanthusresearch.comclearsynth.com |

| Pharmacokinetics | Metabolite Quantification | LC-MS/MS | To study the formation and elimination of the 6-O-desmethyl metabolite of Donepezil. | karger.comresearchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRBBQJREIMIEU-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661897 | |

| Record name | 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189443-74-0 | |

| Record name | 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 O Desmethyl Donepezil D5

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Molecules

The introduction of deuterium at specific sites within a complex molecule like 6-O-Desmethyl Donepezil (B133215) requires precise chemical strategies to avoid isotopic scrambling and ensure high levels of incorporation. Site-specific deuteration is advantageous as it can enhance metabolic stability or provide a tool for mechanistic studies without altering the fundamental chemical properties of the molecule. nih.govnih.gov

General strategies applicable to such syntheses often involve the use of deuterated building blocks or reagents in the final stages of a synthetic sequence. For molecules with a benzylpiperidine moiety, a common and effective method is the introduction of deuterium on the aromatic ring of the benzyl (B1604629) group. lgcstandards.com This is typically achieved by using a pre-deuterated reagent, such as benzyl-d5 bromide or a similar activated species, which can be reacted with the appropriate amine precursor.

Recent advancements in catalysis have provided novel methods for site-specific deuteration. For instance, copper-catalyzed reactions have been developed that allow for the selective installation of deuterium into small molecules with high levels of isotopic purity. brightspec.com While direct application to Donepezil analogs may not be widely published, these methodologies represent the forefront of deuteration chemistry and offer potential pathways for creating complex labeled compounds. nih.govbrightspec.com The strategic replacement of hydrogen with deuterium can improve the efficacy and safety of a drug, a principle that drives the development of these selective synthesis methods. ornl.gov

Precursor Compound Selection and Chemical Reaction Pathways for Derivatization

The synthesis of 6-O-Desmethyl Donepezil-d5 hinges on a convergent synthetic pathway that combines two key precursors: a deuterated benzylating agent and the core structure of the 6-O-desmethyl donepezil metabolite.

The primary precursor is the non-deuterated 6-O-Desmethyl Donepezil, which contains a secondary amine in the piperidine (B6355638) ring available for alkylation. The synthesis of Donepezil and its analogs typically involves the condensation of an appropriately substituted indanone with a piperidine derivative. nih.govnih.govgoogle.com In the case of the 6-O-desmethyl metabolite, the starting indanone would be 6-hydroxy-5-methoxy-1-indanone. This is reacted with a suitable piperidine moiety, such as 1-benzyl-4-formylpiperidine, followed by several steps which may include reduction and debenzylation to yield the secondary amine precursor. google.com

The second key precursor is the deuterium source, typically pentadeuterated benzyl bromide (benzyl-d5 bromide). This reagent ensures the site-specific incorporation of five deuterium atoms onto the phenyl ring of the N-benzyl group.

The final key step in the synthesis is the N-alkylation reaction. The secondary amine of the 6-O-desmethyl donepezil core is reacted with benzyl-d5 bromide in the presence of a suitable base (e.g., potassium carbonate) and an appropriate solvent (e.g., dimethylformamide) to yield the final product, this compound. google.com

Table 1: Key Reaction Steps for this compound Synthesis

| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

|---|---|---|---|---|

| Indanone Formation | Substituted Propiophenones | Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | 6-hydroxy-5-methoxy-1-indanone |

| Condensation | 6-hydroxy-5-methoxy-1-indanone | 1-benzyl-4-formylpiperidine | Base (e.g., LDA) | Intermediate Indanone-Piperidine Adduct |

| Reduction & Debenzylation | Intermediate Adduct | Hydrogen Source | Catalyst (e.g., Pd/C), H₂ | 6-O-Desmethyl Donepezil Precursor |

| N-Alkylation (Deuteration) | 6-O-Desmethyl Donepezil Precursor | Benzyl-d5 bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | this compound |

Advanced Purification and Isolation Techniques for High Isotopic Purity

Achieving high isotopic purity is critical for the utility of deuterated standards. Following synthesis, the crude product contains the desired deuterated compound, unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. Advanced purification techniques are therefore essential.

High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a primary tool for isolating the target compound. researchgate.net Reversed-phase columns are commonly used to separate compounds based on their hydrophobicity. Chiral HPLC methods have also been developed for the enantioselective determination of Donepezil and its desmethyl metabolites, which can be adapted for purification purposes to ensure not only chemical and isotopic purity but also enantiomeric purity. nih.gov

Another common technique is flash chromatography, which is often used for initial purification to remove major impurities before final polishing with HPLC. nih.gov Recrystallization can also be an effective method for enhancing both chemical and isotopic purity, assuming a suitable solvent system can be found.

For isotopically labeled peptides, which are more complex molecules, purification schemes may involve multiple steps, including affinity chromatography followed by reversed-phase HPLC to achieve purities exceeding 95%. nih.gov While this compound is a small molecule, similar principles of multi-step purification are applied to achieve the high purity required for its use as a reference standard.

Analytical Characterization of Synthetic Intermediates and Final Product Purity

Rigorous analytical characterization is required to confirm the identity, chemical purity, and isotopic enrichment of the synthetic intermediates and the final this compound product. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is indispensable for determining isotopic purity. rsc.orgrsc.org By analyzing the mass-to-charge ratio with high precision, it is possible to distinguish and quantify the relative abundances of the different isotopologues (e.g., d0 to d5). nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method used for both characterization and quantification of the final product and its non-deuterated counterpart in biological matrices. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity of the molecule and the specific location of the deuterium atoms. rsc.orgrsc.org

¹H NMR (Proton NMR): The absence of signals in the phenyl region of the benzyl group confirms the successful incorporation of deuterium at these positions.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and location.

Table 2: Analytical Techniques for Characterization of this compound

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| LC-MS/MS | Quantification and Identification | Molecular weight, fragmentation patterns, purity assessment. nih.gov |

| HR-MS | Isotopic Purity Determination | Precise mass measurements to calculate isotopic enrichment and distribution. rsc.orgnih.gov |

| ¹H NMR | Structural Verification | Confirmation of molecular structure and absence of protons at deuterated sites. rsc.org |

| ¹³C NMR | Structural Confirmation | Verification of the carbon framework of the molecule. nih.gov |

| HPLC | Purity Analysis | Determination of chemical purity by separating the main compound from impurities. nih.gov |

Through the careful application of these synthetic, purification, and analytical methodologies, this compound can be produced with high chemical and isotopic purity, making it a reliable tool for advanced pharmaceutical research.

Enzymatic Formation and Metabolic Investigations of 6 O Desmethyl Donepezil

Identification of Cytochrome P450 Isoforms Mediating O-Demethylation Pathways (e.g., CYP2D6, CYP3A4)

The O-demethylation of donepezil (B133215) to form 6-O-desmethyl donepezil is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. mdpi.comnih.gov Research has identified two main isoforms responsible for this metabolic pathway: CYP2D6 and CYP3A4. drugbank.comfrontiersin.orgpharmgkb.org

Studies have shown that CYP2D6 is the principal enzyme involved in the formation of 6-O-desmethyl donepezil. caymanchem.comresearchgate.net The activity of CYP2D6 can be influenced by genetic polymorphisms, which can lead to variations in the rate of donepezil metabolism among individuals. nih.govnih.gov These genetic differences can categorize individuals as poor, extensive, or ultra-rapid metabolizers, which in turn affects the clearance of donepezil. pharmgkb.org

In Vitro Studies on Donepezil Metabolism in Hepatic Microsomal Systems

In vitro studies using human, rat, and mouse liver microsomes have been instrumental in elucidating the metabolic fate of donepezil. nih.govnih.govnih.gov These studies have confirmed that donepezil is metabolized through several key pathways, including O-demethylation, N-dealkylation, hydroxylation, and N-oxidation. nih.govresearchgate.net

In human liver microsomes, the formation of 6-O-desmethyl donepezil (referred to as M1 or M2 in some studies, which are isomers) is a notable, albeit lesser, pathway compared to N-dealkylation which forms the metabolite M4. researchgate.net The formation of 6-O-desmethyl donepezil is significantly inhibited by quinidine (B1679956), a known inhibitor of CYP2D6, further cementing the role of this enzyme in the process. researchgate.net Ketoconazole (B1673606), a potent inhibitor of CYP3A4, also inhibits the formation of 6-O-desmethyl donepezil, indicating some contribution from CYP3A4. researchgate.net

A non-targeted metabolomics approach using liver microsomes from humans, mice, and rats identified a total of 21 donepezil metabolites, highlighting the complexity of its biotransformation. nih.govnih.govbohrium.com These studies provide a controlled environment to identify metabolites and the enzymes responsible for their formation.

| Species | Primary Metabolic Pathways | Key Metabolites Identified | Primary CYP Isoforms Involved |

|---|---|---|---|

| Human | N-dealkylation, O-demethylation, Hydroxylation, N-oxidation | M4 (N-dealkylated), M1/M2 (O-demethylated) | CYP3A4, CYP2D6, CYP2C9 |

| Rat | O-demethylation, N-debenzylation, Hydroxylation, Glucuronidation, Sulfation | N-Desbenzyldonepezil (M4), 5-O-desmethyldonepezil (M1b) | CYP3A, CYP2D6 |

| Mouse | O-demethylation, Hydroxylation, N-oxidation, N-debenzylation | 21 total metabolites identified | Not specified in detail |

Characterization of 6-O-Desmethyl Donepezil as a Primary Biotransformation Product

Pharmacokinetic studies involving radiolabeled donepezil have demonstrated that 6-O-desmethyl donepezil is a significant metabolite found in plasma. drugbank.com In one study, after the administration of radiolabeled donepezil, approximately 11% of the plasma radioactivity was identified as 6-O-desmethyl donepezil. drugbank.comnih.gov This metabolite is considered one of the four primary metabolites of donepezil. drugbank.com

Importantly, 6-O-desmethyl donepezil is not an inactive byproduct; it is an active metabolite. caymanchem.comresearchgate.net It has been shown to inhibit the acetylcholinesterase enzyme with a potency similar to that of the parent drug, donepezil. drugbank.comnih.govinvivochem.com However, its plasma concentration is considerably lower than that of donepezil. longdom.org

Species-Specific Metabolic Differences in the Formation of 6-O-Desmethyl Donepezil in Preclinical Models

The metabolism of donepezil, including the formation of 6-O-desmethyl donepezil, exhibits notable differences across various species, which is a critical consideration in preclinical research. longdom.org

Studies comparing the intrinsic clearance of donepezil in liver microsomes from rats, dogs, and humans have revealed significant interspecies differences. nih.gov For instance, the hepatic metabolic activity in rats and dogs is considerably higher than in humans. longdom.org

Advanced Analytical Methodologies Utilizing 6 O Desmethyl Donepezil D5

Development and Validation of Quantitative Bioanalytical Assays for Donepezil (B133215) and Metabolites

The development of robust bioanalytical assays is a prerequisite for studying the absorption, distribution, metabolism, and excretion (ADME) of Donepezil. These assays must be validated to ensure they meet stringent criteria for accuracy and precision.

LC-MS/MS has become the gold standard for the quantitative analysis of Donepezil and its metabolites in biological fluids due to its high sensitivity and selectivity. nih.govsphinxsai.com A variety of LC-MS/MS methods have been developed, often employing a simple liquid-liquid extraction (LLE) or protein precipitation step to isolate the analytes from complex matrices like human plasma. researchgate.netnih.gov

For instance, a common approach involves extracting Donepezil and its metabolites from plasma using a solvent mixture such as ethyl acetate (B1210297) and n-hexane. researchgate.net The separated analytes are then chromatographed on a C18 reverse-phase column. researchgate.netresearchgate.net The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer (e.g., ammonium (B1175870) formate), often run in an isocratic or gradient mode to achieve optimal separation. researchgate.netresearchgate.net Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. koreamed.orgmdpi.com For Donepezil, a common transition monitored is m/z 380 -> 91. researchgate.net

Deuterated internal standards, such as Donepezil-d7, are frequently used in these protocols to ensure accuracy. mdpi.comlcms.cz The use of a deuterated analog of a metabolite, like 6-O-Desmethyl Donepezil-d5, follows the same principle and is crucial for the accurate quantification of the metabolite itself.

While LC-MS/MS is highly prevalent, HPLC methods with other detectors have also been developed for Donepezil analysis. These methods often utilize UV or fluorescence detection. nih.govresearchgate.net For example, a validated RP-HPLC method for Donepezil hydrochloride in tablets used a C18 column with UV detection at 268 nm. nih.goviajps.com The mobile phase in such methods can be a mixture of methanol, a phosphate (B84403) buffer, and an amine modifier like triethylamine (B128534) to improve peak shape. nih.govjocpr.com

The sensitivity of these methods can be suitable for quality control of pharmaceutical formulations, but they may lack the lower limit of quantification (LLOQ) required for pharmacokinetic studies in biological matrices, where concentrations are often very low. ijcpa.inscispace.comwho.int For instance, a UV spectrophotometric method for Donepezil hydrochloride had a linearity range of 4–20 μg/ml, which is significantly higher than the ng/mL levels typically found in plasma. ijcpa.in

Application of this compound as an Internal Standard for Enhanced Assay Accuracy and Precision

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone of modern quantitative bioanalysis. medchemexpress.comlgcstandards.com An internal standard is a compound added to samples at a known concentration before processing. It helps to correct for variations that can occur during sample preparation, extraction, and instrument analysis.

A SIL-IS is the ideal type of internal standard because it has nearly identical physicochemical properties to the analyte being measured. google.com This means it behaves similarly during extraction and has similar ionization efficiency in the mass spectrometer. However, because it contains heavy isotopes (in this case, deuterium), it has a different mass-to-charge ratio (m/z) and can be distinguished from the unlabeled analyte by the mass spectrometer.

By calculating the ratio of the analyte's response to the internal standard's response, variations in the analytical process are normalized. This significantly improves the accuracy and precision of the measurement. google.com While many studies report using deuterated Donepezil (e.g., Donepezil-d4 or Donepezil-d7) for quantifying the parent drug, the same principle necessitates the use of this compound for the accurate quantification of the 6-O-Desmethyl Donepezil metabolite. nih.govresearchgate.netplos.org

Evaluation of Analytical Method Performance Parameters

Any quantitative bioanalytical method must be rigorously validated according to regulatory guidelines. The key performance parameters evaluated include selectivity, linearity, precision, accuracy, recovery, and matrix effects. nih.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ijcpa.in

Linearity: The demonstration that the assay results are directly proportional to the concentration of the analyte over a specific range. who.int LC-MS/MS methods for Donepezil and its metabolites typically show excellent linearity over a wide concentration range, for example, from 0.10 to 50.0 ng/mL for Donepezil and 0.02 to 10.0 ng/mL for 6-O-Desmethyl Donepezil. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. These are typically assessed at multiple concentration levels (e.g., low, medium, and high quality control samples). For Donepezil assays, intra- and inter-batch precision values (expressed as coefficient of variation, %CV) are generally required to be less than 15%. nih.govecv.de

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Matrix Effects: The influence of co-eluting, endogenous matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. The use of a co-eluting SIL-IS like this compound is the most effective way to compensate for matrix effects.

| Parameter | Analyte | Acceptance Criteria | Typical Result |

|---|---|---|---|

| Linearity Range | Donepezil | r > 0.99 | 0.1-50 ng/mL nih.gov |

| Linearity Range | 6-O-Desmethyl Donepezil | r > 0.99 | 0.02-10 ng/mL nih.gov |

| Intra-batch Precision (%CV) | Both | <15% | <7.5% nih.gov |

| Inter-batch Precision (%CV) | Both | <15% | <7.5% nih.gov |

| Accuracy | Both | 85-115% | Within ±10% ecv.de |

Isotope Dilution Mass Spectrometry Principles in Quantitative Analysis of Donepezil Metabolites

Isotope Dilution Mass Spectrometry (IDMS) is the analytical technique that leverages the use of stable isotope-labeled internal standards for highly accurate quantification. google.comnih.gov The fundamental principle of IDMS is the addition of a known amount of a SIL-IS (like this compound) to a sample containing an unknown amount of the corresponding native analyte (6-O-Desmethyl Donepezil). google.com

After allowing the sample to equilibrate, the analyte and the SIL-IS are extracted and analyzed together by mass spectrometry. Because the analyte and the SIL-IS are chemically identical, any loss during sample workup or fluctuations in instrument response will affect both compounds equally. google.com The quantification is based on the measured ratio of the mass spectrometric signals of the native analyte to the SIL-IS. By comparing this ratio to the ratios obtained from calibration standards with known concentrations, the unknown concentration in the sample can be determined with very high accuracy and precision. nih.gov This makes IDMS the definitive method for quantitative bioanalysis.

Methodologies for Metabolite Profiling and Identification in Complex Biological Matrices

Beyond quantifying known metabolites, it is often necessary to perform metabolite profiling to identify all potential biotransformation products of a drug. This is crucial for a complete understanding of a drug's metabolism and to identify any potentially active or toxic metabolites. mdpi.com

These studies typically use high-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, coupled with liquid chromatography. mdpi.comdntb.gov.ua These instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of unknown compounds.

In a recent study on Donepezil metabolism in rats, researchers used an LC-HRMS-based non-targeted metabolomics approach. mdpi.com They collected urine, feces, and liver samples and analyzed them to create a comprehensive profile. By comparing drug-treated samples to control samples, they were able to identify ions that were unique to the treated group. Through analysis of the accurate mass and fragmentation patterns, they identified 50 metabolites, including 23 that were previously unknown. mdpi.com The primary metabolic pathways identified were O-demethylation, N-debenzylation, and hydroxylation, followed by conjugation with glucuronic acid or sulfurous acid. mdpi.com While this compound is primarily a tool for quantification, its well-characterized fragmentation pattern could also serve as a reference in such identification studies.

In Vitro Pharmacological Characterization of 6 O Desmethyl Donepezil

Assessment of Acetylcholinesterase (AChE) Inhibitory Potency and Mechanism

The mechanism of AChE inhibition by donepezil (B133215) is characterized as reversible and non-competitive, and it is understood that 6-O-desmethyl donepezil shares this mechanism. drugbank.comnih.gov These inhibitors bind to both the catalytic and peripheral anionic sites of the enzyme, thereby preventing acetylcholine (B1216132) from accessing the active site and being hydrolyzed.

The inhibitory concentrations (IC50) of 6-O-desmethyl donepezil and donepezil against AChE from various sources are presented in the table below.

| Compound | Enzyme Source | IC50 (µM) |

| 6-O-Desmethyl Donepezil | Electrophorus electricus AChE (EeAChE) | 0.23 ± 0.03 |

| Donepezil | Electrophorus electricus AChE (EeAChE) | 0.12 ± 0.01 |

| Donepezil | Human AChE (hAChE) | 0.032 ± 0.011 |

Data sourced from a comparative study of donepezil and its analogues. mdpi.com

Evaluation of Butyrylcholinesterase (BChE) Interaction and Selectivity

In addition to its potent inhibition of AChE, the interaction of 6-O-desmethyl donepezil with butyrylcholinesterase (BChE), another cholinesterase enzyme, has been evaluated to determine its selectivity. Donepezil itself is known to be highly selective for AChE over BChE. mdpi.com

In a comparative study, the inhibitory activity of 6-O-desmethyl donepezil against BChE from equine serum was assessed alongside donepezil. The results indicate that while both compounds inhibit BChE, they are significantly less potent against this enzyme compared to AChE, confirming a high degree of selectivity for AChE.

The IC50 values for the inhibition of BChE are detailed in the following table:

| Compound | Enzyme Source | IC50 (µM) |

| 6-O-Desmethyl Donepezil | Equine serum BChE (EfBChE) | 1.3 ± 0.2 |

| Donepezil | Equine serum BChE (EfBChE) | 2.0 ± 0.1 |

Data sourced from a study on multifunctional donepezil analogues. mdpi.com

Investigation of hERG Potassium Channel Modulation and Inhibition

The human ether-à-go-go-related gene (hERG) potassium channel is a critical component in cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially life-threatening arrhythmias. Therefore, the interaction of new chemical entities and their metabolites with the hERG channel is a key aspect of their safety profiling.

The IC50 values for hERG channel inhibition by 6-O-desmethyl donepezil and donepezil are presented below:

| Compound | Assay System | IC50 (µM) |

| 6-O-Desmethyl Donepezil | hERG channels expressed in HEK293 cells | 1.0 |

| Donepezil | hERG channels expressed in HEK293 cells | 1.3 |

| 5-O-Desmethyl Donepezil | hERG channels expressed in HEK293 cells | 1.5 |

Data from a study on the effects of donepezil and its metabolites on hERG potassium channels. caymanchem.com

Comparative Receptor Binding Assays with Parent Compound and Other Metabolites

Nicotinic Acetylcholine Receptors (nAChRs): Donepezil has been shown to modulate nicotinic receptors. nih.gov Specifically, it can act as a non-competitive antagonist at neuronal nAChRs at concentrations higher than those required for AChE inhibition. nih.gov This modulation of nAChRs may play a role in the complex neuronal effects of the drug.

Sigma (σ) Receptors: Donepezil exhibits a high affinity for sigma-1 (σ1) receptors, acting as an agonist. mdpi.com This interaction is being investigated for its potential contribution to the neuroprotective effects of donepezil, independent of its cholinesterase-inhibiting activity.

Other Receptors: The affinity of donepezil for muscarinic, adrenergic, dopaminergic, and serotonergic receptors is generally low.

Detailed comparative binding affinities of 6-O-desmethyl donepezil at these specific receptors are not well-documented in publicly accessible research. The primary reported pharmacological activity of 6-O-desmethyl donepezil remains its potent and selective inhibition of acetylcholinesterase. Further research is required to fully elucidate and compare the broader receptor binding profile of 6-O-desmethyl donepezil with that of donepezil and other metabolites.

Applications of 6 O Desmethyl Donepezil D5 in Pharmaceutical and Biochemical Research

Elucidation of Metabolic Pathways and Turnover Rates through Tracer Studies

Donepezil (B133215) undergoes extensive metabolism in the liver, primarily facilitated by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. drugbank.commdpi.compharmgkb.org This biotransformation results in several metabolites, with 6-O-desmethyl donepezil being one of the most significant. longdom.orghpra.ie Studies have shown that after administration, a notable portion of donepezil is converted to this active metabolite. drugbank.comhpra.ie

The use of 6-O-Desmethyl Donepezil-d5 as a tracer in metabolic studies allows researchers to precisely track and quantify the formation and subsequent elimination of this specific metabolite. clearsynth.commedchemexpress.com By introducing a known amount of the deuterated standard, scientists can use techniques like liquid chromatography-mass spectrometry (LC-MS) to differentiate between the endogenously produced metabolite and the administered tracer. scioninstruments.comnih.govtexilajournal.com This distinction is crucial for accurately determining the rate of metabolic turnover and understanding the pharmacokinetics of donepezil and its metabolites.

Table 1: Major Metabolites of Donepezil

| Metabolite | Formation Pathway | Pharmacological Activity |

|---|---|---|

| 6-O-Desmethyl Donepezil | O-dealkylation via CYP2D6 | Active hpra.iecaymanchem.comnih.gov |

| 5-O-Desmethyl Donepezil | O-dealkylation | Unknown activity nih.gov |

| Donepezil-cis-N-oxide | N-oxidation | Active nih.gov |

| M4 | Hydrolysis | Inactive nih.gov |

Role in Impurity Profiling and Degradation Product Analysis of Donepezil

Ensuring the purity of a pharmaceutical product is paramount for its safety and efficacy. Impurity profiling involves the identification and quantification of all potential impurities, including those arising from the manufacturing process and degradation of the active pharmaceutical ingredient (API). researchgate.nethealthinformaticsjournal.com 6-O-Desmethyl Donepezil itself can be considered an impurity if it is present in the final drug product beyond specified limits.

Forced degradation studies, which subject the drug to stress conditions like heat, acid, and base, are conducted to identify potential degradation products. In the case of donepezil, it has been found to degrade under acidic and alkaline conditions. this compound serves as an invaluable internal standard in the analytical methods developed to detect and quantify these impurities. google.com Its chemical similarity to the non-labeled metabolite and other related impurities ensures that it behaves similarly during sample preparation and analysis, allowing for accurate quantification. scioninstruments.com

The use of a deuterated standard helps to compensate for variations in sample extraction and potential matrix effects in complex biological samples, leading to more reliable and reproducible results in impurity analysis. kcasbio.com This is critical for meeting the stringent regulatory requirements for drug purity. researchgate.net

Utilization as a Certified Reference Standard in Pharmaceutical Quality Control and Development

Certified reference standards are highly characterized materials used to ensure the accuracy and reliability of analytical measurements. This compound is available as a high-purity reference standard for use in quality control (QC) laboratories. aquigenbio.comlgcstandards.com It plays a crucial role in the development and validation of analytical methods for donepezil and its metabolites. synzeal.com

In QC, this deuterated standard is used to calibrate instruments and validate analytical procedures, ensuring that the methods used to test batches of donepezil are accurate and precise. clearsynth.com Its use is essential for Abbreviated New Drug Applications (ANDA) submissions, where it helps to demonstrate the bioequivalence of a generic product to the innovator drug. aquigenbio.comsynzeal.com The availability of a well-characterized standard like this compound, often with traceability to pharmacopeial standards, is a fundamental requirement for pharmaceutical development and manufacturing. aquigenbio.com

Table 2: Applications of this compound in Quality Control

| Application | Purpose |

|---|---|

| Method Development | Establishing and optimizing analytical procedures for donepezil and its metabolites. synzeal.com |

| Method Validation | Confirming the accuracy, precision, and linearity of analytical methods. clearsynth.com |

| Quality Control Testing | Routine analysis of raw materials and finished products to ensure they meet specifications. |

Research into Preclinical Drug-Drug Interactions Involving Donepezil Metabolism

Donepezil is metabolized by CYP3A4 and CYP2D6, making it susceptible to interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes. drugbank.comnih.gov For example, drugs like ketoconazole (B1673606) (a CYP3A4 inhibitor) and quinidine (B1679956) (a CYP2D6 inhibitor) can increase donepezil concentrations, while inducers like rifampicin (B610482) can decrease its levels. hpra.iedrugs.com

In preclinical research, this compound is used to investigate these potential drug-drug interactions. By co-administering donepezil with another drug and using the deuterated standard as an internal standard, researchers can accurately measure changes in the formation of the 6-O-desmethyl metabolite. A significant change in the metabolite concentration can indicate an interaction at the level of the CYP enzymes. This information is vital for predicting potential adverse effects and for providing guidance on co-administration of drugs in a clinical setting.

Mechanistic Studies on Drug Disposition and Biotransformation Kinetics

Understanding the disposition and biotransformation kinetics of a drug is fundamental to its development. This compound is a key tool in these mechanistic studies. medchemexpress.com Its use as a stable isotope-labeled internal standard allows for precise quantification of the 6-O-desmethyl metabolite in various biological matrices, such as plasma and urine. clearsynth.comtexilajournal.com

By providing accurate quantitative data, this compound helps to build comprehensive pharmacokinetic models that describe the absorption, distribution, metabolism, and excretion (ADME) of donepezil. These models are essential for understanding the drug's behavior in the body and for optimizing its therapeutic use.

Degradation Pathways and Stability Research of Donepezil Incorporating 6 O Desmethyl Donepezil

Identification and Structural Elucidation of Donepezil (B133215) Degradation Products

The investigation of Donepezil's stability profile has led to the identification of several degradation products formed under various stress conditions. rawdatalibrary.net The process of identifying and characterizing these degradants is a meticulous analytical undertaking that employs sophisticated techniques to confirm their molecular structures.

Significant degradation of Donepezil has been observed primarily under acid and base hydrolysis and oxidative stress conditions. rawdatalibrary.netrjptonline.orgresearchgate.net In one study, three degradation products were detected and isolated from acid degradation, while two of these were also formed during base hydrolysis. rawdatalibrary.net Structural elucidation of these compounds is typically achieved using a combination of advanced analytical methods, including Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. rawdatalibrary.net These techniques provide precise mass data and detailed structural information, which allows for unambiguous identification of the degradants. doaj.org

One notable impurity identified is Donepezil N-Oxide, which forms under oxidative stress conditions. researchgate.netveeprho.com Its structure was confirmed through mass spectrometry, which revealed a molecular weight 16 mass units greater than the parent Donepezil, indicative of an added oxygen atom. researchgate.net Other identified impurities include process-related substances and various degradants arising from side reactions.

While 6-O-Desmethyl Donepezil is a major and active metabolite formed in the liver by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), it is also a key compound in stability studies. drugbank.comcaymanchem.comnih.govnih.gov Its deuterated form, 6-O-Desmethyl Donepezil-d5, is not a degradant but a stable, isotopically labeled internal standard. synzeal.com Its use in analytical methods, particularly those involving mass spectrometry, is critical for achieving accurate and precise quantification of Donepezil and its metabolites or degradants in various matrices. synzeal.com

Forced Degradation Studies under Various Stress Conditions

Forced degradation, or stress testing, is a fundamental component of drug development that helps to establish the intrinsic stability of a drug substance. As per International Conference on Harmonisation (ICH) guidelines, this involves exposing the drug to a range of harsh conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress. rawdatalibrary.netdoaj.org

Studies on Donepezil hydrochloride have consistently shown that the compound is most susceptible to degradation under alkaline, acidic, and oxidative conditions. rawdatalibrary.netrjptonline.orgscielo.br In contrast, it demonstrates relative stability under neutral, photolytic (light exposure), and thermal (dry heat) conditions. rawdatalibrary.netasianjpr.comresearchgate.net

Acidic and Alkaline Hydrolysis : Donepezil degrades significantly in both acidic and alkaline environments, with degradation being more rapid and extensive in alkaline solutions. scielo.brresearchgate.net For instance, in one study, after seven days at room temperature in 0.1 M NaOH, the recovery of Donepezil was only about 42%, whereas in 0.1 M HCl, the recovery was about 86%. scielo.br At elevated temperatures (e.g., 70°C), degradation is accelerated, with multiple degradation products forming within hours. scielo.brresearchgate.net

Oxidative Degradation : Exposure to oxidative agents like hydrogen peroxide (H₂O₂) also leads to significant degradation. rjptonline.orgasianjpr.com Studies have shown the formation of specific degradation products, such as Donepezil N-Oxide, under these conditions. researchgate.net While some studies report significant degradation, others note that while drug recovery decreases, the formation of detectable degradation products can be minor. scielo.brresearchgate.net

Photolytic and Thermal Stability : Donepezil is generally found to be stable when exposed to light and dry heat. rawdatalibrary.netasianjpr.com In studies where solid drug powder was exposed to sunlight for 10 days or heated in an oven, only slight degradation was observed. chalcogen.roresearchgate.net

The results from various forced degradation studies are summarized in the interactive table below.

Chromatographic and Spectroscopic Methods for Monitoring Degradation Kinetics

To effectively separate, detect, and quantify Donepezil and its degradation products, a variety of stability-indicating analytical methods have been developed and validated. asianjpr.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominent techniques used for this purpose. rjptonline.orgdoaj.org

These methods are designed to resolve the main drug peak from all potential degradation products, ensuring the specificity of the assay. chalcogen.ro A typical Reverse-Phase HPLC (RP-HPLC) method might utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). asianjpr.comresearchgate.net The pH of the mobile phase is a critical parameter that is optimized to achieve good separation. researchgate.net Detection is commonly performed using a Photodiode Array (PDA) detector, which can monitor multiple wavelengths simultaneously (e.g., 268 nm or 315 nm) and assess peak purity. chalcogen.rotandfonline.com

For structural identification of unknown degradants, HPLC systems are often coupled with Mass Spectrometry (LC-MS). rawdatalibrary.netdoaj.org This powerful combination allows for the determination of the molecular weights of the degradation products, providing crucial clues to their identity. doaj.org

Other chromatographic techniques like High-Performance Thin-Layer Chromatography (HPTLC) have also been developed for the determination of Donepezil and its related substances. rjptonline.org These methods offer advantages such as lower cost and the ability to analyze multiple samples simultaneously. rjptonline.org

By analyzing samples at various time points during forced degradation studies, these validated chromatographic methods allow for the monitoring of the degradation process over time. chalcogen.ro This kinetic data is essential for understanding the rate at which the drug degrades under different conditions and for predicting its shelf life.

Emerging Research Perspectives and Future Directions for 6 O Desmethyl Donepezil D5 Studies

Integration with Advanced Systems Biology Approaches (e.g., metabolomics, fluxomics)

The use of 6-O-Desmethyl Donepezil-d5, a deuterium-labeled internal standard, is critical in advanced systems biology approaches like metabolomics and fluxomics to accurately quantify the metabolic fate of donepezil (B133215). nih.govlgcstandards.comlgcstandards.com Metabolomics studies, which provide a snapshot of the metabolites in a biological system, rely on such standards for precise measurement. mdpi.com Recent research has employed non-targeted metabolomics to comprehensively characterize the in vitro metabolism of donepezil in human, mouse, and rat liver microsomes. nih.gov These studies have identified numerous metabolites, including those formed through O-demethylation, hydroxylation, N-oxidation, and N-debenzylation. nih.govmdpi.com

A recent study successfully utilized a non-targeted metabolomics approach combined with molecular networking to identify 50 in vivo metabolites of donepezil in rats, 23 of which were newly identified. mdpi.com This highlights the power of these advanced techniques in elucidating the complex biotransformation of drugs like donepezil.

Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Metabolite Quantification

The quantification of 6-O-Desmethyl Donepezil and its deuterated analog is crucial for pharmacokinetic and metabolic studies. nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for this purpose. nih.govnih.gov These methods often involve a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode. nih.govnih.gov

The table below summarizes some of the key parameters of recently developed analytical methods for the quantification of donepezil and its metabolites.

| Analytical Technique | Sample Matrix | Key Features | Reference |

| LC-MS/MS | Human Plasma | High sensitivity and selectivity, rapid analysis | nih.gov |

| Ultrafast LC-MS/MS | Human Plasma | High-throughput, reduced analysis time | nih.gov |

| TLC-Densitometry | Tablets | Rapid, selective, and economical | mdpi.com |

| Chiral HPLC | Culture Medium | Enantioselective determination | researchgate.net |

These novel analytical techniques provide researchers with powerful tools to accurately and efficiently quantify this compound and its related compounds, facilitating a deeper understanding of donepezil's pharmacology.

Computational Chemistry and Molecular Modeling Insights into Metabolite Interactions

Computational chemistry and molecular modeling are increasingly being used to understand the interactions of drug metabolites with their biological targets. In the context of donepezil, these approaches can provide valuable insights into how 6-O-Desmethyl Donepezil interacts with acetylcholinesterase (AChE), its primary target. ekb.eg

Molecular docking studies, for example, can predict the binding mode and affinity of 6-O-Desmethyl Donepezil to the active site of AChE. This information can help to explain the observed pharmacological activity of this metabolite. Recent studies have utilized molecular docking to validate the inhibitory potential of newly synthesized donepezil analogues. ekb.egresearchgate.net

Furthermore, computational approaches can be used to predict the metabolic pathways of donepezil and identify potential reactive metabolites. This information is crucial for understanding the potential for drug-drug interactions and idiosyncratic adverse reactions. A recent study combined non-targeted metabolomics with molecular networking to identify a potential reactive metabolite of donepezil in rat liver microsomes. nih.gov

Development of Isotope-Labeled Analogs for Diverse Preclinical Investigations

Isotope-labeled analogs of donepezil, such as this compound, are indispensable tools in a wide range of preclinical investigations. lgcstandards.comlgcstandards.com The deuterium-labeled standard provides a high degree of isotopic purity, which is essential for accurate quantification in mass spectrometry-based assays. lgcstandards.com

The development of new donepezil analogs is an active area of research, with the goal of creating compounds with improved efficacy and safety profiles. ekb.egnih.govnih.gov These efforts often involve synthesizing hybrid molecules that combine the pharmacophore of donepezil with other chemical moieties to target multiple pathological pathways in Alzheimer's disease. nih.govnih.gov

The synthesis and evaluation of these novel analogs often rely on the use of isotope-labeled standards for in vitro and in vivo studies. For example, a recent study on the development of new donepezil analogues used in silico and in vivo evaluations to confirm their memory-improving effects. researchgate.net The availability of a range of isotope-labeled analogs will be crucial for advancing our understanding of the structure-activity relationships of donepezil and for the development of the next generation of Alzheimer's disease therapeutics.

Q & A

Q. How can researchers align studies on this compound with broader Alzheimer’s disease research frameworks?

- Methodological Answer : Embed metabolite quantification within longitudinal studies assessing acetylcholinesterase inhibition. Use multivariate regression to correlate this compound exposure with cognitive outcomes (e.g., ADAS-Cog scores). Reference established conceptual frameworks linking metabolite kinetics to therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.